The Structure of Protectin Conjugate in Tissue Regeneration 1 (PCTR1): A Specialized Pro-Resolving Lipid Mediator
The Structure of Protectin Conjugate in Tissue Regeneration 1 (PCTR1): A Specialized Pro-Resolving Lipid Mediator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugate in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) that plays a critical role in the resolution of inflammation and tissue repair.[1][2] Contrary to proteinaceous factors, PCTR1 is a lipid mediator, a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4] Its discovery has unveiled a novel class of bioactive molecules with potent anti-inflammatory and pro-resolving functions.[5][6] This guide provides a detailed overview of the chemical structure of PCTR1, its biosynthesis, and the experimental methodologies used for its characterization.
Chemical Structure of PCTR1
PCTR1 is a complex fatty acid derivative with the full chemical name 16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid .[1][7] Its structure is characterized by a 22-carbon docosahexaenoic acid backbone, which is modified with a hydroxyl group and a glutathione conjugate. The precise stereochemistry of these modifications is crucial for its biological activity.[4]
The key structural features include:
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A 22-carbon polyunsaturated fatty acid chain derived from DHA.
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A hydroxyl group (-OH) at the 17th carbon position with S stereochemistry (17S).
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A glutathione (GSH) molecule attached at the 16th carbon position via a thioether linkage with R stereochemistry (16R).
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A series of six double bonds at specific positions and configurations (4Z, 7Z, 10Z, 12E, 14E, 19Z), which define the overall shape of the molecule.
Quantitative Biological Activities of PCTR1
PCTR1 exhibits potent and diverse biological activities at nanomolar concentrations. The following table summarizes key quantitative data from functional assays.
| Biological Effect | Cell Type/Model System | Effective Concentration | Reference |
| Increased monocyte and macrophage migration | Human primary leukocytes | 0.001 to 10.0 nmol/L | [1] |
| Enhanced macrophage phagocytosis of E. coli | Human macrophages | Not specified | [1] |
| Enhanced macrophage efferocytosis of apoptotic PMNs | Human macrophages | Not specified | [1] |
| Decreased prostaglandin E2 (PGE2) production | In vivo (mouse model) | Not specified | [5] |
| Decreased prostaglandin D2 (PGD2) production | In vivo (mouse model) | Not specified | [5] |
| Accelerated tissue regeneration | Planaria | Not specified | [1] |
| Enhanced human keratinocyte migration | Human keratinocytes | 10 nM | [5] |
Experimental Protocols for Structural Elucidation and Quantification
The identification and structural characterization of PCTR1 were primarily achieved through a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Lipid Mediator Lipidomics:
This technique is the cornerstone for identifying and quantifying lipid mediators like PCTR1 from biological samples.
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Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are collected and immediately placed in two volumes of methanol to quench enzymatic activity and precipitate proteins. Deuterium-labeled internal standards (e.g., d8-5S-HETE) are added to the samples for accurate quantification.
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Solid-Phase Extraction: The samples are then subjected to solid-phase extraction to isolate and concentrate the lipid mediators from the complex biological matrix.
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Liquid Chromatography (LC): The extracted lipids are separated based on their physicochemical properties using a reversed-phase liquid chromatography column. A gradient of mobile phases is used to elute the different lipid species at distinct retention times.
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Tandem Mass Spectrometry (MS/MS): The eluting molecules are ionized, typically using electrospray ionization (ESI), and introduced into a mass spectrometer. The mass spectrometer first selects the parent ion corresponding to the mass of PCTR1. This parent ion is then fragmented, and the masses of the resulting fragment ions are measured. The specific fragmentation pattern, or MS/MS spectrum, serves as a molecular fingerprint for the unambiguous identification of PCTR1. The complete stereochemistry was confirmed by matching the properties of the biologically derived molecule with a synthetically produced standard.[1]
Biosynthesis of PCTR1
PCTR1 is biosynthesized from DHA through a series of enzymatic steps. The pathway involves the formation of an epoxide intermediate, followed by the conjugation of glutathione.
Caption: Biosynthetic pathway of PCTR1 from DHA and its subsequent metabolism.
Conclusion
PCTR1 is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its unique chemical structure, elucidated through advanced mass spectrometry techniques, is fundamental to its biological function. Understanding the structure and biosynthesis of PCTR1 provides a basis for the development of novel therapeutic strategies for a range of inflammatory diseases.
References
- 1. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCTR1 Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation. | Semantic Scholar [semanticscholar.org]
- 7. Protectins PCTR1 and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
